molecular formula C17H23N5O2 B2992519 8-cyclohexyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 36183-87-6

8-cyclohexyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2992519
CAS No.: 36183-87-6
M. Wt: 329.404
InChI Key: JRCQKOXZFLQBJJ-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Cyclohexane is a cyclic hydrocarbon, meaning that the carbons of the molecule are arranged in the form of a ring .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Molecular Structure Analysis

Imidazole shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atom . Cycloalkanes only contain carbon-hydrogen bonds and carbon-carbon single bonds, but in cycloalkanes, the carbon atoms are joined in a ring .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature i.e., it shows both acidic and basic properties .

Scientific Research Applications

Synthesis and Structural Analysis

  • Mesoionic purinone analogs, including derivatives similar to 8-cyclohexyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, have been synthesized, demonstrating the preparation of mesoionic compounds from specific pyrimidin-ones. These compounds exhibit unique hydrolytic and cycloaddition reactions, contributing to the understanding of their structural properties and reactivity (Coburn & Taylor, 1982).

Biological Activity and Applications

  • A study on the synthesis of imidazo[1,2-e]purine-acridine heterodimers highlights the compound's interaction with abasic sites in DNA, indicating potential applications in targeting specific DNA structures for therapeutic purposes (Belmont et al., 1999).
  • Research into derivatives of imidazo[2,1-f]purine-2,4-dione has identified compounds with promising 5-HT(1A) receptor ligand properties, suggesting potential anxiolytic and antidepressant activities. This study underscores the therapeutic value of these compounds in preclinical models (Zagórska et al., 2009).

Chemical Properties and Synthesis Techniques

  • Solid-phase synthesis techniques have been applied to the preparation of 1,3,7,8-tetrasubstituted xanthine derivatives, showcasing advanced methods for the efficient and diverse synthesis of purine derivatives, including imidazo[2,1-f]purine analogs (Lee et al., 2016).
  • Structure-activity relationship studies of imidazo[2,1-f]purinones as A(3) adenosine receptor antagonists reveal insights into modifications that enhance both the potency and hydrophilicity of these compounds, further illustrating their potential pharmacological applications (Baraldi et al., 2008).

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely, with some acting as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic agents .

Future Directions

The future directions for research into imidazole derivatives are likely to continue to focus on their potential as therapeutic agents, given their broad range of biological activities .

Properties

IUPAC Name

6-cyclohexyl-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-10-11(2)22-13-14(19(3)17(24)20(4)15(13)23)18-16(22)21(10)12-8-6-5-7-9-12/h12H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCQKOXZFLQBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4CCCCC4)N(C(=O)N(C3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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